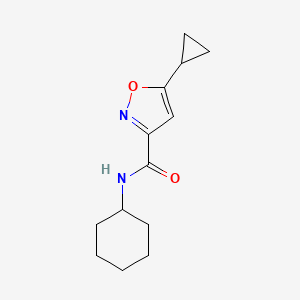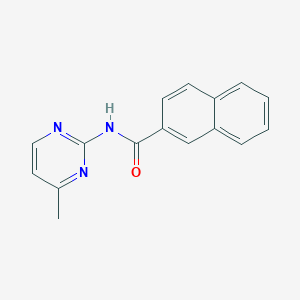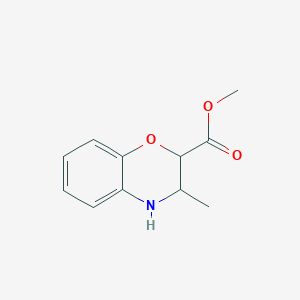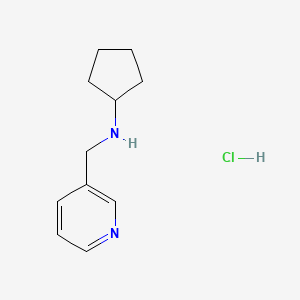
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied in recent years. This compound has shown promise in the treatment of a variety of neurological disorders, including addiction, epilepsy, and anxiety.
Wirkmechanismus
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects may contribute to its potential therapeutic applications in addiction and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide for lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively target this enzyme and study its effects on neurotransmitter levels and behavior. However, one limitation of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. One area of interest is in the treatment of anxiety disorders, as increased GABA levels in the brain have been associated with reduced anxiety. Additionally, further studies are needed to determine the long-term effects of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide and its potential for use in humans. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors based on the structure of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide.
Synthesemethoden
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is synthesized by reacting 3-hydroxypyridine-4-carboxylic acid with cyclohexylamine and cyclopropylcarbonyl chloride. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction. Studies have shown that N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Another area of research has been in the treatment of epilepsy. N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to determine its efficacy in humans.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h8-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIYEULNJCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)


![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)





